molecular formula C18H18N2O5 B4512930 N-(2,5-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

N-(2,5-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B4512930
M. Wt: 342.3 g/mol
InChI Key: VABCSCJVTANQRW-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core with multiple functional groups, including methoxy and carboxamide groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 2,5-dimethoxyphenylacetic acid, which is then subjected to cyclization and amide formation reactions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and methoxy-substituted aromatic compounds, such as:

  • 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe)
  • 4-bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25B-NBOMe)

Uniqueness

N-(2,5-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-24-10-6-7-16(25-2)14(8-10)20-18(23)12-9-11-13(19-17(12)22)4-3-5-15(11)21/h6-9H,3-5H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABCSCJVTANQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(CCCC3=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,5-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
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N-(2,5-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
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N-(2,5-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
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N-(2,5-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
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N-(2,5-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 6
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N-(2,5-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

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